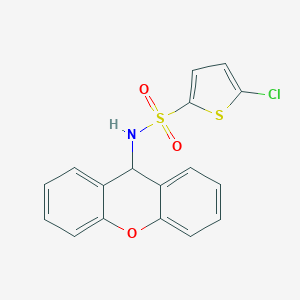![molecular formula C25H26N2O4 B270646 2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the quinazolinone family and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of 2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that this compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. It has also been suggested that this compound may exert its anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been found to be fluorescent and has been used as a probe for the detection of metal ions.
实验室实验的优点和局限性
The use of 2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone in lab experiments has several advantages and limitations. One advantage is that this compound has been found to have potent antibacterial, antifungal, and anticancer activity, making it a promising candidate for the development of new drugs. Another advantage is that this compound is fluorescent and can be used as a probe for the detection of metal ions. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments. Another limitation is that this compound may have potential toxicity, which needs to be further investigated.
未来方向
There are several future directions for research on 2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone. One direction is to further investigate the mechanism of action of this compound, which could lead to the development of more effective drugs. Another direction is to study the potential toxicity of this compound and to optimize its use in lab experiments. In addition, further research could be done to explore the potential applications of this compound in other fields, such as materials science and nanotechnology.
合成方法
The synthesis of 2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2,3-dimethoxybenzaldehyde, 4-methylphenol, and ethyl 2-aminoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, this compound has been used as a starting material for the synthesis of other quinazolinone derivatives with potential biological activity.
属性
产品名称 |
2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone |
|---|---|
分子式 |
C25H26N2O4 |
分子量 |
418.5 g/mol |
IUPAC 名称 |
2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C25H26N2O4/c1-17-11-13-18(14-12-17)31-16-15-27-24(20-8-6-10-22(29-2)23(20)30-3)26-21-9-5-4-7-19(21)25(27)28/h4-14,24,26H,15-16H2,1-3H3 |
InChI 键 |
ZCSUIKQUTAPNRV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCN2C(NC3=CC=CC=C3C2=O)C4=C(C(=CC=C4)OC)OC |
规范 SMILES |
CC1=CC=C(C=C1)OCCN2C(NC3=CC=CC=C3C2=O)C4=C(C(=CC=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B270565.png)
![methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270567.png)
![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)
![2-[(4-methylbenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270571.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B270573.png)
![N-[3-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B270574.png)
![N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}biphenyl-2-carboxamide](/img/structure/B270575.png)
![1-Benzoyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B270576.png)

![N-[2-(2-fluorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B270583.png)
![3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)
![5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)
![2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)](/img/structure/B270587.png)
![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)